(1-Ethoxycyclopropyl)methanol
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Overview
Description
(1-Ethoxycyclopropyl)methanol is an organic compound characterized by a cyclopropane ring substituted with an ethoxy group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxycyclopropyl)methanol typically involves the reaction of cyclopropylcarbinol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylcarbinol is replaced by the ethoxy group from ethyl iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxycyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopropylcarboxylic acid or cyclopropylaldehyde.
Reduction: Cyclopropylmethane.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Ethoxycyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Ethoxycyclopropyl)methanol involves its interaction with various molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the ethoxy group.
Ethylcyclopropane: Similar structure but lacks the hydroxymethyl group.
Cyclopropylcarbinol: Similar structure but lacks the ethoxy group
Uniqueness
(1-Ethoxycyclopropyl)methanol is unique due to the presence of both an ethoxy group and a hydroxymethyl group on the cyclopropane ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(1-ethoxycyclopropyl)methanol |
InChI |
InChI=1S/C6H12O2/c1-2-8-6(5-7)3-4-6/h7H,2-5H2,1H3 |
InChI Key |
YVMKPAHONQQZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC1)CO |
Origin of Product |
United States |
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